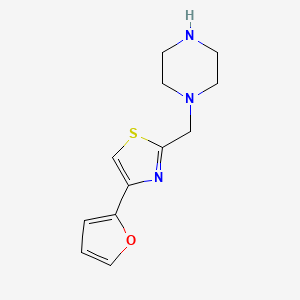

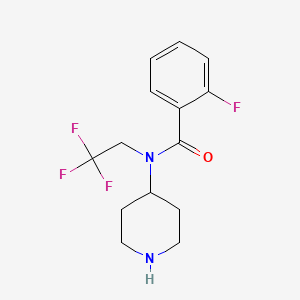

2-fluoro-N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide

Vue d'ensemble

Description

2-Fluoro-N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide (F-PBE) is a novel fluorinated benzamide compound that has recently been studied for its potential applications in the scientific research field. F-PBE has a wide range of applications, from drug development to tissue engineering. It has been used in the synthesis of various organic compounds, and its mechanism of action has been studied in detail. In addition, its biochemical and physiological effects have been explored, and its advantages and limitations for lab experiments have been identified.

Applications De Recherche Scientifique

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution reactions play a critical role in the synthesis of various chemical compounds, including those with piperidine groups. These reactions are fundamental in creating building blocks for pharmaceuticals and agrochemicals. A study by Pietra and Vitali (1972) delves into the reaction mechanisms, offering insights into the synthesis of compounds with similar structures to "2-fluoro-N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide" (Pietra & Vitali, 1972).

Fluoroalkylation in Aqueous Media

The development of environmentally friendly fluoroalkylation methods, including trifluoroethylation, in aqueous media, is crucial for incorporating fluorinated groups into target molecules. This process is essential for the synthesis of fluorinated pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine atoms. Hai‐Xia Song et al. (2018) review the progress in this field, highlighting the significance of water as a solvent or reactant in these reactions (Song et al., 2018).

Drug Design and Neurological Applications

Compounds similar to "2-fluoro-N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide" have been explored in the context of neurological disorders. For instance, Sikazwe et al. (2009) investigated arylcycloalkylamines, highlighting their role in the development of antipsychotic agents. This study underscores the importance of structural elements like arylalkyl substituents in enhancing the potency and selectivity of compounds for D2-like receptors (Sikazwe et al., 2009).

Amyloid Imaging in Alzheimer's Disease

The synthesis and evaluation of ligands for imaging amyloid deposits in Alzheimer's disease have also been a significant area of application. Nordberg (2007) reviewed the progress in developing amyloid imaging ligands, such as [18F]FDDNP and 11C-PIB, highlighting their potential in early detection and the evaluation of new therapies for Alzheimer's disease (Nordberg, 2007).

Environmental Applications

Furthermore, the review by Liu and Mejia Avendaño (2013) on the microbial degradation of polyfluoroalkyl chemicals emphasizes the environmental implications of fluorochemicals. This study discusses the biodegradation pathways and the potential for reducing the environmental impact of these persistent substances (Liu & Mejia Avendaño, 2013).

Propriétés

IUPAC Name |

2-fluoro-N-piperidin-4-yl-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F4N2O/c15-12-4-2-1-3-11(12)13(21)20(9-14(16,17)18)10-5-7-19-8-6-10/h1-4,10,19H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJACNKFYZXKHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N(CC(F)(F)F)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol](/img/structure/B1438856.png)

![1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438857.png)

![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile](/img/structure/B1438858.png)

![1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438860.png)

![1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438862.png)

![1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438864.png)

![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide](/img/structure/B1438867.png)

![1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438868.png)